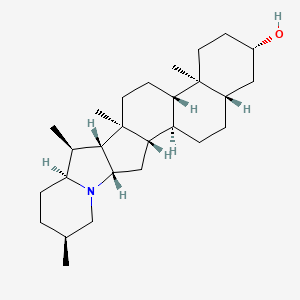

Solanidan-3-ol, (3beta,5alpha,22beta)-

Description

Contextualization within Plant Secondary Metabolism

Plants produce a vast and diverse array of chemical compounds that are not directly involved in their primary functions of growth, development, or reproduction. These compounds, known as secondary metabolites, play a crucial role in the plant's interaction with its environment. nih.gov Steroidal alkaloids, a significant class of these metabolites, are nitrogen-containing compounds derived from a steroid skeleton. nih.govwikipedia.org They are particularly prominent in the Solanaceae family, which includes important crops like potatoes and tomatoes. nih.govnih.gov These alkaloids are not merely metabolic byproducts but are integral to the plant's defense strategies against a wide range of threats, including herbivores and pathogens. nih.govnih.gov The production and accumulation of these compounds are often regulated in response to environmental cues, such as wounding or attack by pests, highlighting their dynamic role in plant survival. nih.govslu.se

The biosynthesis of steroidal alkaloids is a complex process that begins with cholesterol and involves a series of enzymatic modifications. slu.seresearchgate.net These pathways lead to a wide structural diversity of alkaloids, which in turn contributes to their varied biological activities. nih.gov The study of these compounds is therefore essential for understanding plant biochemistry, evolution, and the intricate chemical dialogues that occur in nature.

Overview of the Solanidan Structural Class and Stereoisomers

The solanidane (B3343774) alkaloids are characterized by a C27 cholestane (B1235564) skeleton where the side chain is modified to form a fused indolizidine ring system (rings E and F). wur.nl This distinctive hexacyclic structure is a hallmark of this class of compounds. wikipedia.org The specific compound of focus, Solanidan-3-ol, (3beta,5alpha,22beta)-, also known as demissidine (B192416), represents a key aglycone (the non-sugar part) within this family. nih.govnih.gov

A critical aspect of the solanidane structural class is the prevalence of stereoisomerism. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. nih.gov In solanidane alkaloids, the stereochemistry at several chiral centers, particularly at positions C-22 and C-25, gives rise to different isomers with potentially distinct biological properties. researchgate.netwur.nl For instance, natural solanidanes like solanidine (B192412) and demissidine typically possess the 22R, 25S configuration. wur.nl The specific stereochemistry of Solanidan-3-ol, (3beta,5alpha,22beta)- is defined by the beta orientation of the hydroxyl group at C-3, the alpha orientation of the hydrogen at C-5, and the beta orientation of the hydrogen at C-22.

The structural diversity of these alkaloids is further expanded by variations in the steroidal backbone and the nature and attachment of sugar moieties in their glycosidic forms (steroidal glycoalkaloids or SGAs). nih.gov This structural complexity is fundamental to their function and specificity in biological interactions.

Significance of Steroidal Alkaloids in Chemical Ecology and Plant Biology

Steroidal alkaloids are central to the chemical ecology of the plants that produce them, mediating interactions with a wide range of other organisms. nih.govfrontiersin.org Their primary role is defensive, acting as a chemical barrier against herbivores and pathogens. nih.govhortidaily.com The bitter taste and toxicity of many of these compounds deter feeding by insects and other animals. hortidaily.com For example, the production of glycoalkaloids in Solanum nigrum has been shown to increase in response to feeding by the generalist herbivore Manduca sexta, suggesting an induced defense mechanism. nih.gov

The effectiveness of these chemical defenses can be highly specific. Feeding trials have demonstrated that insect herbivores, such as the Colorado potato beetle, show a clear preference for plants that are genetically modified to be unable to produce certain steroidal saponins, avoiding the wild-type plants that contain these defensive compounds. hortidaily.com This highlights the evolutionary pressure exerted by herbivores that has shaped the production of these alkaloids in plants. nih.gov

Chemical and Physical Properties of Solanidan-3-ol, (3beta,5alpha,22beta)-

| Property | Value | Source |

| Molecular Formula | C27H45NO | nist.gov |

| Molecular Weight | 399.7 g/mol | nih.gov |

| IUPAC Name | (1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol | nih.gov |

| CAS Registry Number | 474-08-8 | nist.gov |

| Synonyms | Demissidine, (22R,25S)-5α-Solanidan-3β-ol | nih.govnist.govnih.gov |

Detailed Research Findings on Solanidan-Type Alkaloids

Recent research has significantly advanced our understanding of the biosynthesis of solanidane alkaloids. The entire pathway begins with cholesterol, which undergoes a series of modifications catalyzed by a suite of enzymes, many of which belong to the GLYCOALKALOID METABOLISM (GAME) family. nih.govresearchgate.net

A pivotal discovery has been the identification of the enzyme that creates the defining structural difference between solanidane and the related spirosolane (B1244043) alkaloids. nih.govnih.gov While both classes share a common biosynthetic origin from cholesterol, the formation of the solanidane skeleton is dependent on a specific 2-oxoglutarate-dependent dioxygenase known as Dioxygenase for Potato Solanidane synthesis (DPS). nih.govrepec.org This enzyme catalyzes the rearrangement of the spirosolane ring system into the solanidane structure through C-16 hydroxylation. nih.govnih.gov The expression of the DPS gene is a key evolutionary divergence that led to the emergence of solanidane glycoalkaloids, such as α-solanine and α-chaconine, in potatoes. nih.govrepec.org

The stereochemistry of the final alkaloid product is also determined by specific enzymes in the pathway. For instance, different GAME8 enzymes can hydroxylate distinct terminal methyl groups, leading to the formation of different chiral centers at C-25. researchgate.net The synthesis of various stereoisomers, such as solanidine and its 22-epi-solanidine counterpart, has been achieved in the laboratory, providing valuable tools for studying the structure-activity relationships of these compounds. researchgate.net These findings not only illuminate the intricate biochemistry of plant specialized metabolism but also open avenues for the targeted breeding of crops with modified alkaloid profiles. nih.gov

Structure

3D Structure

Properties

CAS No. |

3922-07-4 |

|---|---|

Molecular Formula |

C27H45NO |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol |

InChI |

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

JALVTHFTYRPDMB-OFMODGJOSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Solanidan 3 Ol, 3beta,5alpha,22beta

Identification in Plant Genera and Species

The presence of Solanidan-3-ol, (3beta,5alpha,22beta)-, and its glycosidic forms, is a characteristic feature of many plants in the Solanum genus. Research has identified this compound in several economically and ecologically important species.

Presence in Solanum Species, including Solanum tuberosum and Solanum kieseritzkii

Solanidan-3-ol is the aglycone (the non-sugar component) of several major glycoalkaloids found in the common potato, Solanum tuberosum. These glycoalkaloids, primarily α-solanine and α-chaconine, are well-documented constituents of the potato plant. While direct analysis often focuses on the glycosylated forms, the underlying structure is that of solanidan.

Occurrence as a Component in Solanum carolinense Extracts

Studies have identified a related compound, Solanidan-3-ol, (3β,5α)-, as a significant component in extracts of Solanum carolinense, commonly known as horsenettle. In one analysis of root extracts, this glycoalkaloid was found to be a major constituent, comprising 52% of the identified compounds. This highlights the importance of this class of compounds in the chemical makeup of S. carolinense.

Distribution within Plant Organs and Tissues

The concentration of solanidane-based glycoalkaloids, and by extension their aglycone Solanidan-3-ol, varies significantly throughout the tissues of Solanum plants. In Solanum tuberosum, the highest concentrations are typically found in the flowers, sprouts, and peel of the tubers. The flesh of the tuber generally contains much lower levels of these compounds. This distribution is believed to play a role in the plant's defense against pests and pathogens.

Table 1: Distribution of Total Glycoalkaloids (TGA) in Solanum tuberosum

| Plant Part | Typical TGA Concentration Range (mg/kg fresh weight) |

| Flowers | 3000 - 5000 |

| Sprouts | 2000 - 4000 |

| Leaves | 450 - 1000 |

| Tuber Peel | 300 - 600 |

| Tuber Flesh | 12 - 100 |

This table presents generalized data for total glycoalkaloids in potato plants. The exact concentration of Solanidan-3-ol, (3beta,5alpha,22beta)- would be a fraction of these values, dependent on the specific glycoalkaloid composition.

Influence of Environmental Factors on Biosynthesis and Accumulation

The production of solanidane (B3343774) glycoalkaloids is not static and can be influenced by a variety of environmental and physiological factors. These factors can significantly impact the accumulation of these compounds in plant tissues.

Light Exposure: Exposure of potato tubers to light is a primary trigger for the biosynthesis of glycoalkaloids. This is often associated with the greening of the tubers, although the two processes are biochemically distinct.

Physical Damage: Wounding or bruising of potato tubers can lead to a localized increase in glycoalkaloid concentrations as part of the plant's defense response.

Temperature: Storage temperature can affect glycoalkaloid levels. For instance, low-temperature storage can sometimes lead to an increase in these compounds.

Plant Stress: Various stressors, such as attack by pests or pathogens, can induce the synthesis of glycoalkaloids as a defense mechanism.

Detection in Other Biological Organisms and Ecological Niches

The primary ecological role of Solanidan-3-ol and its derivatives appears to be as a defense mechanism for the plants that produce them. Their bitter taste and potential toxicity deter herbivores and inhibit the growth of certain pathogens.

Information on the specific detection of Solanidan-3-ol, (3beta,5alpha,22beta)- in other biological organisms such as insects or fungi, or in broader environmental samples, is limited. Research in this area has predominantly focused on the effects of glycoalkaloids on these organisms rather than their bioaccumulation. It is known that some insects have developed mechanisms to tolerate or detoxify these compounds, but the extent to which the specific aglycone is stored or metabolized within these organisms is not well-documented. Further research is needed to understand the fate of this compound in the wider ecosystem.

Biosynthesis and Metabolic Pathways of Solanidan 3 Ol, 3beta,5alpha,22beta

Elucidation of Steroidal Precursor Utilization (e.g., Cholesterol Pathway Derivations)

The foundational precursor for the biosynthesis of Solanidan-3-ol, (3beta,5alpha,22beta)- and other steroidal glycoalkaloids (SGAs) in plants of the Solanum genus is cholesterol. researchgate.net While plants predominantly synthesize C-24 alkyl phytosterols (B1254722) such as sitosterol and campesterol, Solanaceae species exhibit a significant metabolic diversion towards cholesterol production. nih.gov The biosynthesis of cholesterol itself originates from the cytosolic mevalonate (B85504) pathway, which produces the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.nettum.de

Tracer experiments have confirmed that cholesterol is the primary precursor for SGAs. researchgate.net The bifurcation from the general phytosterol pathway is a critical regulatory point. This divergence is facilitated by specific enzymes that channel intermediates towards cholesterol synthesis. One such key enzyme is Sterol Side Chain Reductase 2 (SSR2), which is crucial for the formation of cholesterol, the common precursor to toxic steroidal glycoalkaloids in potato. researchgate.net

Characterization of Key Enzymatic Steps in Solanidan Skeleton Formation

The conversion of cholesterol to the solanidane (B3343774) skeleton involves several key enzymatic steps, including stereospecific cyclization, hydroxylation, and the incorporation of a nitrogen atom.

The formation of the solanidane aglycone from cholesterol is predicted to involve at least three oxidation steps at positions C-16, C-22, and C-26. nih.gov The hydroxylation at C-22 and C-26 are early steps in the pathway. Research has identified two cytochrome P450 monooxygenases (CYPs) that catalyze these crucial hydroxylation reactions in potato. POTATO GLYCOALKALOID BIOSYNTHESIS1 (PGA1), also known as CYP72A208, is responsible for the 26-hydroxylation of cholesterol, while PGA2 (CYP72A188) catalyzes the 22-hydroxylation. nih.gov

The formation of the solanidane ring structure is a key step that differentiates it from other steroidal alkaloids like the spirosolanes. A dioxygenase enzyme, named DIOXYGENASE FOR POTATO SOLANIDANE SYNTHESIS (DPS), has been identified as the catalyst for the ring-rearrangement from a spirosolane (B1244043) intermediate to a solanidane structure. nih.gov This reaction proceeds via C-16 hydroxylation of the spirosolane, leading to the formation of the characteristic solanidane skeleton. nih.gov

A defining feature of steroidal alkaloids is the incorporation of a nitrogen atom into the steroidal backbone. In the biosynthesis of solanidane alkaloids, the nitrogen atom is introduced at the C-26 position in a late stage of the pathway. nih.gov Isotope labeling studies have suggested that this amination reaction proceeds through a transamination mechanism, involving an aldehyde intermediate at C-26. nih.gov Specifically, the C-26 hydroxyl group of a cholesterol-derived intermediate is likely oxidized to an aldehyde, which then undergoes transamination to introduce the amino group. nih.gov

Recent research has identified a key enzyme in this process: GLYCOALKALOID METABOLISM12 (GAME12). researchgate.netnih.gov GAME12 is a neofunctionalized γ-aminobutyric acid (GABA) transaminase that has evolved to specifically catalyze the transamination step in SGA biosynthesis. nih.gov This enzyme facilitates the transfer of an amino group to the C-26 aldehyde of the steroidal intermediate, a critical step in the formation of the nitrogen-containing heterocyclic rings of the solanidane skeleton. researchgate.netnih.gov

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of Solanidan-3-ol, (3beta,5alpha,22beta)- is under tight genetic and molecular control, with specific genes encoding the biosynthetic enzymes and their expression being regulated by developmental and environmental factors.

Several genes involved in the biosynthesis of solanidane alkaloids have been identified and functionally characterized. These genes often exist in metabolic gene clusters. For instance, in tomato and potato, a number of genes co-expressed with GLYCOALKALOID METABOLISM 1 (GAME1), a glycosyltransferase, are located in a cluster on chromosome 7. researchgate.net

Key biosynthetic genes identified include:

PGA1 (CYP72A208) and PGA2 (CYP72A188): These cytochrome P450 genes are responsible for the 26- and 22-hydroxylation of cholesterol, respectively. nih.gov

GAME12: This gene encodes a transaminase that catalyzes the incorporation of nitrogen at the C-26 position. researchgate.netnih.gov

DPS (Dioxygenase for Potato Solanidane synthesis): This gene encodes the dioxygenase that converts spirosolane intermediates to the solanidane skeleton. nih.govkobe-u.ac.jp

SGT1, SGT2, and SGT3: These genes encode UDP-glycosyltransferases (UGTs) that are responsible for the glycosylation of the solanidine (B192412) aglycone to form various steroidal glycoalkaloids. nih.gov

The functional characterization of these genes has often been achieved through gene silencing or knockout experiments. For example, knockdown of either PGA1 or PGA2 in potato plants resulted in a significant reduction in SGA content. nih.gov

The expression of genes involved in solanidane biosynthesis is spatially and temporally regulated, and is also influenced by environmental stimuli. The accumulation of steroidal glycoalkaloids varies significantly between different plant organs and developmental stages. For example, the highest concentrations are often found in flowers, leaves, and tuber sprouts, while lower levels are present in the flesh of mature tubers. nih.gov

The expression of biosynthetic genes is often coordinated. In tomato, the transcription factor JRE4 has been shown to comprehensively control the expression of SGA biosynthesis genes. nih.govkobe-u.ac.jp Disruption of this transcription factor leads to a decrease in SGA content. nih.govkobe-u.ac.jp

Environmental cues also play a significant role in regulating the biosynthesis of solanidane alkaloids. Exposure to light, low temperatures, and mechanical injury can induce the expression of biosynthetic genes and lead to an accumulation of SGAs in potato tubers. nih.gov This response is thought to be part of the plant's defense mechanism against pests and pathogens.

Data Tables

Table 1: Key Enzymes in Solanidan-3-ol, (3beta,5alpha,22beta)- Biosynthesis

| Enzyme Name | Gene Name | Enzyme Class | Function |

| POTATO GLYCOALKALOID BIOSYNTHESIS1 | PGA1 (CYP72A208) | Cytochrome P450 | 26-hydroxylation of cholesterol |

| POTATO GLYCOALKALOID BIOSYNTHESIS2 | PGA2 (CYP72A188) | Cytochrome P450 | 22-hydroxylation of cholesterol |

| GLYCOALKALOID METABOLISM12 | GAME12 | Transaminase | Nitrogen incorporation at C-26 |

| DIOXYGENASE FOR POTATO SOLANIDANE SYNTHESIS | DPS | Dioxygenase | Conversion of spirosolane to solanidane skeleton |

| Solanidine Galactosyltransferase 1 | SGT1 | Glycosyltransferase | Glycosylation of solanidine |

| Solanidine Glucosyltransferase 2 | SGT2 | Glycosyltransferase | Glycosylation of solanidine |

| Solanidine Rhamnosyltransferase 3 | SGT3 | Glycosyltransferase | Glycosylation of solanidine |

Enzymatic Transformations and Biotransformation Studies Involving Solanidan 3 Ol, 3beta,5alpha,22beta

Enzymes Catalyzing Anabolic and Catabolic Reactions of Solanidan-3-ol, (3beta,5alpha,22beta)-

The biosynthesis (anabolism) and degradation (catabolism) of solanidine (B192412) are governed by specific enzymatic reactions. In plants, a dedicated pathway constructs the solanidine skeleton from cholesterol, while in other organisms, enzymes act to break it down.

Anabolic Enzymes: The biosynthesis of solanidine is a multi-step process originating from cholesterol. wikipedia.org While the complete pathway is complex, key enzymes have been identified in Solanaceae plants that are crucial for producing the necessary precursors. nih.gov

Sterol Side Reductase 2 (SSR2): This enzyme is vital for cholesterol biosynthesis in potatoes. It catalyzes a C-24(25) reduction reaction, a critical step in forming cholesterol, the direct precursor for SGAs like solanidine. nih.gov Suppressing the SSR2 gene in potatoes leads to a significant reduction in both cholesterol and solanidine-derived glycoalkaloids. nih.gov

16-Oxoglutarate-Dependent Dioxygenase (16DOX): This enzyme is responsible for the hydroxylation at the C-16 position of the steroidal skeleton, another key modification in the formation of the final solanidane (B3343774) structure. nih.gov

Catabolic Enzymes: Catabolic reactions involving solanidine can be categorized into two main types: the release of solanidine from its glycoalkaloid precursors and the subsequent metabolism of the solanidine aglycone itself.

Glycosidases: In microbial systems, enzymes that hydrolyze the sugar chains from α-solanine and α-chaconine release solanidine. For instance, the bacterium Glutamicibacter halophytocola S2 possesses α-rhamnosidases (RhaA) and β-glucosidases (GluA) that cleave the sugar moieties, resulting in the formation of solanidine. nih.gov

Cytochrome P450 Enzymes: In humans, solanidine ingested from food is primarily metabolized by the cytochrome P450 enzyme system in the liver. nih.gov In vitro studies using human recombinant enzymes have shown that CYP2D6 is the main enzyme responsible for solanidine metabolism, with a minor role played by CYP3A4/5 . nih.gov The activity of CYP2D6 directly influences the concentration of solanidine in the body; individuals with poor CYP2D6 function (poor metabolizers) exhibit significantly higher plasma levels of solanidine. wikipedia.orgnih.gov This metabolic process involves hydroxylation and can lead to ring-scission products, such as 3,4-seco-solanidine-3,4-dioic acid (SSDA), which has been identified as a urinary biomarker of CYP2D6 activity. nih.gov

Table 1: Key Enzymes in the Anabolism and Catabolism of Solanidan-3-ol, (3beta,5alpha,22beta)-

| Enzyme | Type | Source Organism | Function | Reference |

|---|---|---|---|---|

| Sterol Side Reductase 2 (SSR2) | Anabolic | Potato (Solanum tuberosum) | Catalyzes C-24(25) reduction in cholesterol biosynthesis, a precursor to solanidine. | nih.gov |

| 16-Oxoglutarate-Dependent Dioxygenase (16DOX) | Anabolic | Potato (Solanum tuberosum) | Performs C-16 hydroxylation during the formation of the solanidane skeleton. | nih.gov |

| α-rhamnosidase (RhaA) / β-glucosidase (GluA) | Catabolic | Glutamicibacter halophytocola S2 | Hydrolyzes sugar moieties from α-chaconine and α-solanine to release solanidine. | nih.gov |

| Cytochrome P450 2D6 (CYP2D6) | Catabolic | Humans | Primary enzyme for the oxidative metabolism (hydroxylation) of solanidine. | nih.govnih.gov |

| Cytochrome P450 3A4/5 (CYP3A4/5) | Catabolic | Humans | Contributes to a minor extent in the metabolism of solanidine. | nih.gov |

Biotransformation by Microbial Systems and Associated Enzyme Activities

Microbial systems are capable of significant biotransformations of steroidal glycoalkaloids, primarily through deglycosylation. A notable example is the gut bacterium of the potato tuber moth (Phthorimaea operculella), Glutamicibacter halophytocola S2. nih.gov This bacterium assists its host by detoxifying the potato's defensive glycoalkaloids, α-chaconine and α-solanine. nih.gov

The detoxification mechanism involves the enzymatic hydrolysis of the carbohydrate side chains attached to the solanidine core. G. halophytocola S2 produces a portfolio of multifunctional glycoside hydrolases that sequentially break down the sugar structure. nih.gov The key enzymes identified are:

RhaA (α-rhamnosidase)

GluA (β-glucosidase)

GalA (β-galactosidase)

These enzymes work to cleave rhamnose, glucose, and galactose units from the glycoalkaloids. The degradation of both α-chaconine and α-solanine by this bacterium ultimately yields the common aglycone, solanidine. nih.gov The addition of just the RhaA or GluA enzyme alone is sufficient to generate solanidine from its respective glycoalkaloid precursor. nih.gov This microbial biotransformation is a critical adaptation that allows the insect pest to feed on potato plants containing high levels of toxic SGAs. nih.gov Research into the microbial hydroxylation of the solanidine structure itself has also been reported, indicating that microbes can further modify the aglycone. doi.org

Table 2: Microbial Biotransformation of Solanidine Precursors

| Microorganism | Substrate(s) | Enzyme(s) | Transformation Product | Reference |

|---|---|---|---|---|

| Glutamicibacter halophytocola S2 | α-Chaconine, α-Solanine | α-rhamnosidase, β-glucosidase, β-galactosidase | Solanidine | nih.gov |

Regioselective and Stereoselective Modifications by Isolated Enzymes

The study of isolated enzymes provides precise insights into the specific modifications they catalyze on the solanidine molecule. Human cytochrome P450 enzymes are a prime example of regioselective modification.

In vitro experiments using human recombinant CYP enzymes have demonstrated that CYP2D6 is the principal catalyst for solanidine metabolism. nih.gov This process is highly regioselective. Incubation of solanidine with heterologously expressed CYP2D6 results in a hydroxylated metabolite that has been identified as 4-hydroxysolanidine . nih.gov This indicates a specific oxidation at the C-4 position of the steroid A-ring. This initial hydroxylation is a critical step that can lead to further degradation, including the C-C bond scission between C3 and C4, ultimately forming the ring-opened metabolite 3,4-seco-solanidine-3,4-dioic acid (SSDA). nih.gov The high degree of inhibition of solanidine metabolism (95%) by the CYP2D6-specific inhibitor paroxetine (B1678475) in human liver microsomes further confirms the enzyme's dominant and specific role. nih.gov

These findings highlight how an isolated enzyme system can perform a highly specific chemical modification on a complex natural product, a process of significant interest for understanding drug metabolism and for potential applications in synthetic chemistry.

Elucidation of Biological Functions and Ecological Significance of Solanidan 3 Ol, 3beta,5alpha,22beta

Role in Plant Defense Mechanisms Against Biotic Stressors

Plants synthesize a vast arsenal (B13267) of secondary metabolites to defend against a variety of biotic threats, including herbivores and pathogenic microbes. mdpi.com Tomatidine (B1681339), derived from the hydrolysis of α-tomatine, is an integral component of this chemical defense system in tomato (Solanum lycopersicum) and related species. nih.govresearchgate.net

The primary defense against many insect herbivores is attributed to the glycoalkaloid α-tomatine, rather than its aglycone, tomatidine. researchgate.net For example, α-tomatine has been shown to be a resistance factor against the Colorado potato beetle (Leptinotarsa decemlineata), causing retarded growth and delayed development when incorporated into synthetic diets. researchgate.net

Tomatidine exhibits significant, direct antifungal and antimicrobial activities, operating through mechanisms distinct from its glycosylated form, α-tomatine. unimi.itnih.gov While α-tomatine primarily acts by complexing with membrane sterols to cause cell leakage, tomatidine's biocidal effects are more targeted. wikipedia.orgunimi.it

Against fungi, tomatidine's activity is often linked to the inhibition of sterol biosynthesis. unimi.itnih.govnih.gov For instance, in Candida albicans, it targets Erg6, a C-24 sterol methyltransferase, an enzyme absent in mammals. nih.gov This disrupts the integrity of the fungal cell membrane. nih.gov Similarly, in the plant parasite Phytomonas serpens, tomatidine inhibits the synthesis of alkylated sterols, leading to notable morphological changes and growth inhibition. nih.gov Some pathogenic fungi, however, can detoxify α-tomatine by hydrolyzing it to less toxic forms, including tomatidine, as a mechanism of virulence. nih.govnih.gov

Tomatidine also possesses antibacterial properties. chemicalbook.comnih.gov It is particularly effective against the persistent small-colony variant (SCV) form of Staphylococcus aureus. nih.govmdpi.com Research has identified the bacterial ATP synthase as the molecular target for tomatidine in S. aureus. nih.gov Its antibacterial effect is thought to be related to the inhibition of protein biosynthesis or disruption of the respiratory chain. unimi.itnih.gov

Table 1: Documented Antimicrobial Activities of Tomatidine

| Organism | Type | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Candida albicans | Fungus | Fungistatic activity (MIC50s ≤ 1 μg/ml) | Inhibition of Erg6 (C-24 sterol methyltransferase) | nih.gov |

| Phytomonas serpens | Protozoan Parasite | Growth inhibition (IC50 = 14.2 µM) | Inhibition of alkylated sterol synthesis | nih.gov |

| Staphylococcus aureus (SCV) | Bacteria | Potent antibacterial activity (MIC 0.06 µg/mL) | Inhibition of ATP synthase subunit c | nih.govmdpi.com |

| Alternaria cassiae | Fungus | 70% growth inhibition at 0.3 mM | Not specified | researchgate.net |

| Colletotrichum truncatum | Fungus | 50% growth inhibition at 0.3 mM | Not specified | researchgate.net |

Allelopathic Interactions in Plant Communities

Allelopathy is a biological phenomenon where one plant influences the growth and development of other organisms, including neighboring plants, through the release of chemical compounds. nih.gov Both α-tomatine and tomatidine are recognized as allelochemicals with phytotoxic properties that can impact plant communities. researchgate.net

The phytotoxicity of tomatidine is primarily associated with its ability to damage cell membranes. researchgate.net A key indicator of this damage is increased electrolyte leakage from plant tissues upon exposure to the compound. researchgate.net Research has shown that tomatidine can cause greater electrolyte leakage than its glycoside precursor, α-tomatine, in the leaf disks of several species, including corn (Zea mays), kudzu (Pueraria lobata), and wild senna (Cassia marilandica). researchgate.net This effect was observed after 24 to 72 hours of incubation in the presence of light. researchgate.net This disruption of membrane integrity can lead to a cascade of cellular damage and growth inhibition.

While reactive oxygen species (ROS) are known to be generated in plants under various forms of stress and can be induced by certain allelochemicals, the direct induction of ROS is not cited as the primary phytotoxic mechanism of tomatidine in the reviewed literature. nih.govnih.gov Instead, the principal mechanism identified is the disruption of cell membrane permeability. researchgate.net

Tomatidine has been shown to have an inhibitory effect on the early growth of various plant species, though its impact is generally less pronounced than that of α-tomatine. researchgate.net In studies on etiolated seedlings, tomatidine slightly inhibited stem elongation and chlorophyll (B73375) accumulation. researchgate.net For instance, at a concentration of 0.5 mM, tomatidine caused a 5 to 10% reduction in stem elongation in species such as sicklepod (Senna obtusifolia) and wheat (Triticum aestivum). researchgate.net Its effect on chlorophyll accumulation was also modest, with inhibition ranging from 0 to 30% across tested species, compared to the much stronger inhibition by α-tomatine. researchgate.net These findings indicate that while tomatidine contributes to the allelopathic potential of tomato plants, its direct impact on the growth of neighboring plants is moderate. researchgate.net

Table 2: Phytotoxic Effects of Tomatidine (0.5 mM) on Seedling Growth

| Plant Species | Inhibition of Stem Elongation (%) | Inhibition of Chlorophyll Accumulation (%) | Reference |

|---|---|---|---|

| Hemp sesbania (Sesbania exaltata) | ~5-10% | ~0-30% | researchgate.net |

| Sicklepod (Senna obtusifolia) | ~5-10% | ~0-30% | researchgate.net |

| Mungbean (Vigna radiata) | ~5-10% | ~0-30% | researchgate.net |

| Wheat (Triticum aestivum) | ~5-10% | ~0-30% | researchgate.net |

| Sorghum (Sorghum vulgare) | ~5-10% | ~0-30% | researchgate.net |

Potential Signaling Roles in Plant Physiological Processes

Beyond its direct defensive and allelopathic roles, tomatidine is involved in complex signaling pathways within the plant. The biosynthesis and metabolism of α-tomatine are tightly regulated by plant hormones, suggesting a role for its derivatives in physiological processes. mdpi.com The phytohormone jasmonic acid (JA), which is crucial for coordinating defense responses, induces the expression of genes involved in α-tomatine biosynthesis. mdpi.com

Furthermore, tomatidine plays a role in belowground biological communication. Tomato plants secrete α-tomatine from their roots, which is then degraded to tomatidine by soil microbes. nih.gov Both compounds have been shown to modulate the bacterial communities in the rhizosphere, enriching for specific families like Sphingomonadaceae. nih.gov This suggests that tomatidine acts as a signaling molecule that helps shape the plant's beneficial root microbiome. nih.gov

Studies have also found that tomatidine can stimulate mTORC1 signaling, a central regulator of growth in many organisms. nih.govchemicalbook.com While much of this research has been conducted in animal cells, it opens up the possibility that tomatidine or related molecules could have analogous signaling functions related to growth and metabolism within the plant itself. nih.gov The dynamic conversion between α-tomatine and its aglycone, tomatidine, represents a sophisticated system where the plant can modulate defense, growth, and interactions with its environment. nih.govmdpi.com

Analytical Methodologies for Detection and Quantification in Biological Matrices

Optimization of Extraction and Purification Techniques from Plant Materials

The initial and most critical step in the analysis of Solanidan-3-ol, (3beta,5alpha,22beta)- from plant materials is its efficient extraction and subsequent purification from a complex mixture of other metabolites. The choice of extraction solvent and technique is pivotal and is often optimized to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances.

A common approach involves the use of acidified aqueous ethanol (B145695) or methanol (B129727) to extract the protonated form of the alkaloid. This is often followed by a liquid-liquid extraction (LLE) procedure to partition the alkaloids into an organic phase, thereby separating them from more polar compounds. Further purification can be achieved using solid-phase extraction (SPE) with cartridges packed with materials like C18 or silica (B1680970) gel, which allows for the selective elution of the target compound.

| Parameter | Optimized Condition | Rationale |

| Extraction Solvent | 80% Methanol with 0.1% Formic Acid | Enhances the solubility of the protonated alkaloid and improves extraction efficiency. |

| Extraction Technique | Ultrasound-Assisted Extraction (UAE) | Increases cell wall disruption, leading to higher recovery in a shorter time compared to maceration. |

| Purification Method | Solid-Phase Extraction (SPE) with a C18 cartridge | Provides effective cleanup by retaining the non-polar analyte while allowing polar impurities to be washed away. |

| Elution Solvent | Methanol with 2% Ammonia | The basic modifier neutralizes the alkaloid, facilitating its elution from the C18 sorbent. |

Development and Validation of Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation of Solanidan-3-ol, (3beta,5alpha,22beta)- from other structurally similar alkaloids and matrix components prior to its detection and quantification. Both gas and liquid chromatography have been successfully employed for this purpose.

Gas Chromatography (GC) for Solanidan-3-ol, (3β,5α)-

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like steroidal alkaloids, a derivatization step is typically required to increase their volatility. Silylation is a common derivatization technique used for this class of compounds.

The validation of a GC method involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for the intended application.

Liquid Chromatography (LC) for Phytochemical Component Determination

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most widely used technique for the analysis of solanidane (B3343774) alkaloids. This is due to its applicability to a wide range of polar and non-polar compounds without the need for derivatization.

Reversed-phase chromatography, using a C18 column, is the most common separation mode. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of multiple components in a complex plant extract.

Advanced Spectrometric Detection and Structural Elucidation Techniques

Spectrometric techniques, especially when coupled with chromatographic separation, provide the high selectivity and sensitivity required for the unambiguous identification and precise quantification of Solanidan-3-ol, (3beta,5alpha,22beta)- in intricate biological samples.

Mass Spectrometry (MS and MS/MS) for Identification and Quantification in Biological Systems

Mass spectrometry is a definitive technique for the identification of Solanidan-3-ol, (3beta,5alpha,22beta)-. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which together offer a high degree of certainty in compound identification.

Tandem mass spectrometry (MS/MS) further enhances the selectivity and is particularly useful for quantification in complex matrices. In MS/MS, a specific parent ion corresponding to the analyte of interest is selected and fragmented to produce characteristic product ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and improves the signal-to-noise ratio, leading to lower detection limits.

| Technique | Parameter | Value/Condition | Purpose |

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the basic nitrogen of the alkaloid. |

| Parent Ion (m/z) | [M+H]⁺ | Represents the protonated molecule of Solanidan-3-ol, (3beta,5alpha,22beta)-. | |

| Product Ions (m/z) | Characteristic fragments | Used for confirmation and quantification in MS/MS mode. | |

| Collision Energy | Optimized for each transition | Ensures efficient fragmentation of the parent ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the determination of their stereochemistry. While MS can confirm the molecular weight and elemental composition, NMR provides information about the connectivity of atoms and their spatial arrangement.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity of the carbon skeleton and the relative stereochemistry of the chiral centers. The specific chemical shifts and coupling constants observed in the NMR spectra are unique to the (3beta,5alpha,22beta)- stereoisomer, allowing for its unambiguous identification and differentiation from other isomers.

Application of Metabolomics and Chemoinformatic Approaches for Comprehensive Profiling

The comprehensive analysis of Solanidan-3-ol, (3beta,5alpha,22beta)-, a steroidal alkaloid aglycone, within complex biological matrices necessitates advanced analytical strategies. Metabolomics, coupled with powerful chemoinformatic tools, provides a high-throughput and holistic approach to detect, quantify, and structurally elucidate this and related compounds. These methodologies are critical in understanding its distribution, metabolism, and biological context in various organisms, particularly within the Solanum genus.

Untargeted metabolomics is a primary strategy for the global profiling of all detectable small molecules in a biological sample. mdpi.comnih.govnih.gov This hypothesis-generating approach is instrumental in discovering the presence of Solanidan-3-ol, (3beta,5alpha,22beta)- and its glycosylated forms in species where its occurrence has not been previously documented. nih.gov The typical workflow involves the use of high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). nih.gov LC-MS is particularly well-suited for the analysis of thermolabile and non-volatile compounds like steroidal alkaloids. nih.gov

In a typical untargeted metabolomics study of a plant extract from a Solanum species, the following steps would be undertaken to identify and profile Solanidan-3-ol, (3beta,5alpha,22beta)-:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., leaves, tubers, or fruits) using a suitable solvent system, often a mixture of methanol, water, and chloroform.

Data Acquisition: Analysis of the extract using a high-resolution LC-MS system, such as LC-ESI-TOF-MS (Liquid Chromatography-Electrospray Ionization-Time-of-Flight-Mass Spectrometry) or Orbitrap-based MS, in both positive and negative ionization modes to capture a wide range of chemical entities. nih.gov

Data Processing: The raw data, consisting of thousands of features characterized by their retention time, mass-to-charge ratio (m/z), and intensity, is processed using specialized software. This involves peak picking, alignment, and normalization.

Putative Annotation: Features corresponding to Solanidan-3-ol, (3beta,5alpha,22beta)- and its derivatives are putatively identified by matching their accurate mass and isotopic patterns against comprehensive chemical databases like PubChem, KNApSAcK, and specialized in-house or commercial libraries. nih.govmdpi.com

Chemoinformatic approaches are indispensable for navigating the vast datasets generated by untargeted metabolomics. researchgate.net Molecular networking, a powerful chemoinformatic tool, is frequently employed to visualize and organize MS/MS data. nih.gov In this approach, molecules with similar fragmentation patterns are clustered together, allowing for the propagation of annotations from known to unknown but structurally related compounds. For instance, if a known solanidane alkaloid is identified, other related structures, including isomers or derivatives of Solanidan-3-ol, (3beta,5alpha,22beta)-, can be tentatively identified within the same molecular network. nih.gov

Another key chemoinformatic strategy is "dereplication," which aims to rapidly identify known compounds in a sample to focus efforts on novel structures. nih.govmdpi.comresearchgate.net This process involves comparing experimental data (e.g., accurate mass, retention time, and MS/MS spectra) with predicted or curated data from various databases. nih.govmdpi.com

The table below illustrates a hypothetical dataset from an untargeted metabolomics analysis of a Solanum species, highlighting the detection of Solanidan-3-ol, (3beta,5alpha,22beta)-.

| Feature ID | Retention Time (min) | m/z (observed) | Putative Identification | Database Match (e.g., PubChem CID) | MS/MS Fragments (indicative) |

| F1234 | 12.5 | 399.3501 | Solanidan-3-ol, (3beta,5alpha,22beta)- | 6432457 | 382.3234, 273.2271, 150.1436 |

| F5678 | 10.2 | 561.4080 | Solanidan-3-ol glycoside | - | 399.3501 (aglycone) |

| F9101 | 11.8 | 415.3450 | Hydroxylated Solanidan-3-ol | - | 398.3183, 289.2220 |

Once putatively identified, targeted metabolomics can be employed for accurate quantification. This involves developing a specific LC-MS/MS method using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high sensitivity and selectivity for the precise measurement of Solanidan-3-ol, (3beta,5alpha,22beta)- levels in different tissues or under various biological conditions. nih.gov

The integration of metabolomics with other 'omics' disciplines, such as transcriptomics, can provide deeper insights into the biosynthesis of Solanidan-3-ol, (3beta,5alpha,22beta)-. mdpi.comnih.gov By correlating the abundance of this compound with gene expression data, researchers can identify candidate genes and enzymes involved in its formation, such as those from the cytochrome P450 family, which are known to be involved in steroidal alkaloid biosynthesis. nih.govnih.gov

The table below summarizes the key analytical and computational tools used in the comprehensive profiling of Solanidan-3-ol, (3beta,5alpha,22beta)-.

| Methodology | Technique/Tool | Application |

| Metabolomics | Untargeted LC-MS (e.g., TOF, Orbitrap) | Global profiling and discovery of Solanidan-3-ol, (3beta,5alpha,22beta)- and its derivatives. |

| Targeted LC-MS/MS (MRM) | Accurate quantification of Solanidan-3-ol, (3beta,5alpha,22beta)-. | |

| GC-MS | Analysis of volatile derivatives or smaller related metabolites. | |

| Chemoinformatics | Molecular Networking | Visualization of structurally related compounds and propagation of annotations. |

| Dereplication | Rapid identification of known compounds to focus on novel structures. | |

| Database Searching (e.g., PubChem, KNApSAcK) | Putative identification based on accurate mass and formula. | |

| Integrated 'Omics | Metabolomics + Transcriptomics | Elucidation of biosynthetic pathways and regulatory networks. |

Future Research Directions and Translational Perspectives

Advanced Approaches for Unraveling Complex Biosynthetic Networks and Regulatory Mechanisms

The biosynthesis of steroidal glycoalkaloids (SGAs), which are complex molecules derived from the core structure of Solanidan-3-ol, (3beta,5alpha,22beta)-, begins with cholesterol. nih.govnih.gov While the general pathway is known, the intricate network of genes and enzymes responsible for its regulation and the resulting chemical diversity is an area of intense future investigation. jst.go.jp Advanced scientific approaches are critical to fully map these complex biosynthetic and regulatory mechanisms.

Future research will heavily rely on integrated multi-omics strategies, which combine genomics, transcriptomics, proteomics, and metabolomics. This powerful combination allows scientists to create a comprehensive picture of how SGAs are produced. For example, by analyzing the entire genome, researchers can identify specific genes, such as the GLYCOALKALOID METABOLISM 9 (GAME9) transcription factor, which plays a key role in regulating the biosynthesis of SGAs in tomato and potato. mdpi.com By correlating gene expression with metabolite profiles, scientists can pinpoint specific enzymes and their functions within the pathway. nih.gov

Furthermore, powerful gene-editing technologies like CRISPR-Cas9 are becoming indispensable for functional genomics in this field. nih.gov These tools allow for the precise modification of genes in plants like potato and tomato, enabling researchers to confirm the exact role of each component in the biosynthetic pathway. nih.govresearchgate.net Such detailed understanding is not only fundamental to plant biology but also opens the door to engineering crops with desirable traits, such as lower toxicity. nih.gov

Deeper Understanding of Molecular Targets and Mechanisms of Action in Plant Ecological Interactions

Solanidan-3-ol derivatives, namely steroidal glycoalkaloids, are a primary chemical defense for plants against a wide range of pests and pathogens. researchgate.netwikipedia.org While their protective role is well-established, a deeper, molecular-level understanding of how they exert their effects is a key frontier for future research.

One of the primary mechanisms of action is the disruption of cell membranes. mdpi.com SGAs are known to bind strongly with 3β-hydroxysterols like cholesterol, which are essential components of many organisms' cell membranes. mdpi.com This interaction can perturb membrane structure, leading to leakage and cell death, which explains their effectiveness against various fungi and other pathogens. mdpi.com Future biophysical studies will be aimed at creating high-resolution models of these interactions to better understand the structure-activity relationships.

Another significant mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. nih.gov The inhibitory action of these alkaloids makes them potent natural insecticides. wikipedia.org Future investigations will likely focus on detailed kinetic and structural studies to determine how different SGAs interact with the AChE of various insect species. This knowledge could inform the development of more selective and effective bio-insecticides.

Exploration of Potential for Bio-inspired Agricultural Applications (e.g., Natural Bioherbicides, Pest Control Agents)

The inherent defensive properties of compounds derived from Solanidan-3-ol, (3beta,5alpha,22beta)- make them highly attractive candidates for development into sustainable agricultural products. Translating this natural defense mechanism into practical applications is a major goal for future research.

The potential of these alkaloids as natural bioherbicides is a promising area of exploration. Some studies have indicated that these compounds possess allelopathic properties, meaning they can inhibit the germination and growth of competing plants. researchgate.net Future work will need to identify the most potent herbicidal SGAs and elucidate their specific modes of action against common weeds.

In the context of pest control, research is moving beyond simply identifying toxic compounds. The focus is now on creating stable and effective formulations for field application. This includes strategies like micro-encapsulation to protect the active compounds from environmental degradation and enhance their delivery to target pests. Furthermore, there is significant interest in bioprospecting within the vast Solanum genus to discover novel glycoalkaloids with improved or more specific activity against agricultural pests. researchgate.net The ultimate objective is to leverage these natural plant defenses to create a new generation of environmentally friendly pest control solutions. nih.gov

Q & A

Q. How can researchers mitigate bias when interpreting Solanidan-3-ol bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.